tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C11H19NO4 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with appropriate reagents. One common method involves the use of tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate as a starting material. This compound can be synthesized through a series of reactions, including the protection of the azetidine nitrogen, followed by formylation and methoxymethylation .
Industrial Production Methods: the synthesis typically involves standard organic synthesis techniques, including protection-deprotection strategies and the use of common reagents such as formylating agents and methoxymethylating agents .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems. It may serve as a model compound for investigating the biological activity of azetidine-containing molecules .
Industry: In the industrial sector, this compound can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate is not well-studied. as an azetidine derivative, it is likely to interact with biological targets through its nitrogen-containing ring structure. The formyl and methoxymethyl groups may also play a role in its reactivity and interactions with molecular targets .
Comparison with Similar Compounds
- tert-Butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate
- tert-Butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
Comparison: tert-Butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate is unique due to the presence of both formyl and methoxymethyl groups. These functional groups provide distinct reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
2758001-43-1 |
---|---|
Molecular Formula |
C11H19NO4 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl 3-formyl-3-(methoxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-11(6-12,7-13)8-15-4/h7H,5-6,8H2,1-4H3 |
InChI Key |
XTUGCPBNKRXCMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(COC)C=O |
Purity |
95 |
Origin of Product |
United States |
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